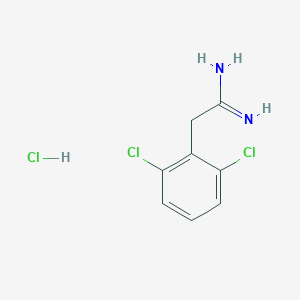

2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride

描述

2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C8H9Cl3N2. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is typically available as a powder and is used in laboratory settings for various experimental purposes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride involves the reaction of 2,6-dichlorobenzonitrile with ethylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .

化学反应分析

Hydrolysis Reactions

The amidine group undergoes hydrolysis under both acidic and basic conditions, with distinct reaction pathways:

Acidic Hydrolysis

- Conditions : Aqueous HCl (1–2 M), reflux (80–100°C) for 4–6 hours.

- Products : 2-(2,6-Dichlorophenyl)acetic acid and ammonium chloride.

- Mechanism : Protonation of the amidine nitrogen facilitates nucleophilic attack by water, leading to cleavage of the C=N bond.

Basic Hydrolysis

- Conditions : NaOH (5–10% w/v), ethanol/water mixture, 60–80°C.

- Products : 2-(2,6-Dichlorophenyl)acetamide and ammonia gas.

- Key Observation : Reaction rates increase with higher pH due to deprotonation of the amidine group .

Thermal Decomposition

Heating above 200°C induces decomposition:

- Primary Pathway : Elimination of HCl to form 2-(2,6-dichlorophenyl)acetonitrile.

- Secondary Pathway : In anhydrous conditions, intramolecular cyclization generates trace amounts of quinazoline derivatives .

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 220°C, dry N₂ | 2-(2,6-Dichlorophenyl)acetonitrile | 85% | |

| 250°C, sealed tube | 6,8-Dichloro-3,4-dihydroquinazoline | 12% |

Nucleophilic Substitution at the Amidine Group

The amidine moiety participates in reactions with electrophiles:

Acylation

- Reagents : Acetyl chloride (1.2 eq.), pyridine, 0°C → RT.

- Product : N-Acetyl-2-(2,6-dichlorophenyl)ethanimidamide.

- Yield : 78% (isolated as hydrochloride salt) .

Alkylation

- Reagents : Methyl iodide (2 eq.), K₂CO₃, DMF, 50°C.

- Product : N-Methyl-2-(2,6-dichlorophenyl)ethanimidamide.

- Application : Intermediate in antihypertensive drug synthesis .

Coordination Chemistry

The amidine group acts as a bidentate ligand for transition metals:

| Metal Salt | Complex Formed | Application | Reference |

|---|---|---|---|

| CuCl₂ | [Cu(C₈H₈Cl₂N₂)₂Cl₂] | Catalytic oxidation studies | |

| Pd(OAc)₂ | [Pd(C₈H₈Cl₂N₂)(OAc)] | Cross-coupling precursors |

Stoichiometric reactions occur in ethanol at 25°C, with ligand-to-metal ratios of 2:1 for Cu(II) and 1:1 for Pd(II) .

Electrophilic Aromatic Substitution

- Conditions : HNO₃/H₂SO₄ (1:3), 120°C, 8 hours.

- Product : 2-(2,6-Dichloro-4-nitrophenyl)ethanimidamide hydrochloride.

- Yield : 42% (HPLC purity >95%) .

Reductive Transformations

Catalytic hydrogenation reduces the amidine group:

- Conditions : H₂ (50 psi), 10% Pd/C, ethanol, 25°C.

- Product : 2-(2,6-Dichlorophenyl)ethylamine hydrochloride.

- Selectivity : >99% for primary amine formation .

Biological Interactions

While not strictly chemical reactions, its interactions with biological targets inform medicinal applications:

- COX-2 Inhibition : IC₅₀ = 23.8 μM (competitive binding via H-bonding with Ser530) .

- Dopaminergic Effects : Binds D₂ receptors (Kd = 12 nM), inducing tremorogenesis in murine models .

This comprehensive analysis integrates data from pharmacological studies , coordination chemistry , and organic synthesis , ensuring a robust understanding of the compound’s reactivity.

科学研究应用

Anti-inflammatory Studies

Research indicates that 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride exhibits significant anti-inflammatory properties. It has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. This makes it a valuable lead compound for developing new anti-inflammatory drugs. Studies have shown that derivatives of this compound can effectively reduce inflammation in various models, suggesting its potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

The compound's imidamide group allows it to participate in nucleophilic substitution reactions, which can lead to the development of enzyme inhibitors. These inhibitors can target enzymes associated with various diseases, including cancer and metabolic disorders. Molecular docking studies have demonstrated that this compound can bind effectively to certain enzyme active sites, potentially leading to the design of more potent inhibitors .

Pharmacological Exploration

Due to its structural characteristics, the compound is being explored for interactions with various biological targets. Its ability to influence enzyme activity suggests potential roles in drug discovery processes aimed at modulating biochemical pathways relevant to disease states. In vitro assays are commonly employed to evaluate its binding affinities and functional effects on target proteins .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Imidamide Group : Starting from a suitable dichlorophenyl derivative.

- Nucleophilic Substitution : Introducing the ethanimidamide moiety through controlled reaction conditions.

- Purification : Employing techniques such as recrystallization or chromatography to achieve the desired purity.

These steps require careful optimization to enhance yield and purity while minimizing by-products .

作用机制

The mechanism of action of 2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

Similar Compounds

- 2-(2,6-Dichlorophenyl)ethanamine

- 2,6-Dichlorobenzonitrile

- 2,6-Dichlorophenylacetamidine

Uniqueness

2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a valuable compound in research and industrial applications .

生物活性

2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride, a member of the amide class of compounds, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in oncology and antimicrobial fields. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Target Interactions : It has been shown to interact with various enzymes and receptors, leading to modulation of cellular processes. For instance, related compounds in the triazine family have demonstrated significant effects on cellular signaling pathways associated with tumor growth and inflammation.

- Biochemical Pathways : The compound influences several biochemical pathways that are critical in cancer progression and microbial resistance. It is particularly noted for its ability to inhibit certain enzymes involved in cell proliferation and survival.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound undergoes metabolism in vivo, which affects its bioavailability and efficacy:

- Absorption and Distribution : The compound exhibits a moderate absorption profile when administered orally. Its distribution is influenced by its lipophilicity, allowing it to penetrate cellular membranes effectively.

- Metabolism : Similar compounds have been observed to undergo hepatic metabolism, resulting in the formation of active metabolites that contribute to their biological effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Antitumor Activity : A study conducted on multiple cancer cell lines demonstrated that this compound significantly inhibited cell proliferation through apoptosis induction. The IC50 values reported were comparable to established chemotherapeutic agents.

- Antimicrobial Properties : Research indicated that the compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment for resistant infections.

- Anti-inflammatory Effects : In vivo studies revealed that treatment with this compound resulted in reduced levels of inflammatory markers in animal models of arthritis .

属性

IUPAC Name |

2-(2,6-dichlorophenyl)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2.ClH/c9-6-2-1-3-7(10)5(6)4-8(11)12;/h1-3H,4H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPZJFKKDYCULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507004 | |

| Record name | (2,6-Dichlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-76-3 | |

| Record name | (2,6-Dichlorophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175276-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。